1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c19-18(20,21)13-6-7-16(24-8-10-26-11-9-24)15(12-13)23-17(25)22-14-4-2-1-3-5-14/h6-7,12,14H,1-5,8-11H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDDZBWANICKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea, a compound with potential therapeutic applications, has garnered interest in recent years due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential in medicinal chemistry.
Chemical Structure and Properties
The compound's structure is characterized by a cyclohexyl group, a morpholine moiety, and a trifluoromethyl-substituted phenyl urea. Its molecular formula is CHFNO, with a molecular weight of approximately 351.33 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain urea derivatives possess activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4 to 8 μg/mL against resistant strains .
Anticancer Potential
The compound's anticancer potential has been evaluated through various in vitro studies. A notable study demonstrated that structurally related compounds exhibited IC values ranging from 0.87 to 12.91 μM against cancer cell lines like MCF-7 and MDA-MB-231, indicating promising anticancer activity . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.
This compound is thought to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, thus disrupting cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antiviral Properties : Some studies have hinted at antiviral activities against specific viral strains, although detailed mechanisms remain under investigation .
Study 1: Antimicrobial Efficacy
In a comparative study, derivatives of urea were tested for their antimicrobial efficacy against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with an emphasis on its effectiveness against resistant strains .
Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of similar urea derivatives. The study revealed that these compounds could inhibit tumor growth in vivo models, leading to substantial reductions in tumor size when administered at therapeutic doses . The findings support further exploration into the compound's potential as an anticancer agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₈H₂₄F₃N₃O₂
- Molecular Weight : 371.397 g/mol
- CAS Number : 1022078-11-0
- Key Features :
- A urea core (-NH-CO-NH-) linking a cyclohexyl group and a substituted phenyl ring.
- The phenyl ring contains a trifluoromethyl (-CF₃) group at position 5 and a morpholine ring at position 2.
Comparison with Structurally Similar Compounds
Urea Derivatives with Varied Aromatic Substituents
Examples :
- Synthetic Yield: 85.3% .
- 1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11o) :
- Molecular Weight : 568.2 g/mol
- Key Differences : Chloro and trifluoromethyl groups on the phenyl ring improve metabolic stability but may reduce solubility.
Comparative Analysis :
- Lipophilicity : The target compound (LogP 4.34) is less lipophilic than 11d and 11o due to the absence of extended heterocyclic systems (e.g., thiazole-piperazine).
Thiourea Analogs
Examples :
- 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea: Molecular Weight: 413.42 g/mol Key Differences: Thiourea (-NH-CS-NH-) replaces urea, altering hydrogen-bonding capacity and binding affinity. Applications: Used in natural product research () .
Comparative Analysis :
Morpholine-Containing Ureas
Example :
- Purity: ≥97% (), indicating high synthetic standards .
Comparative Analysis :
- Solubility : The diisopropyl group may reduce aqueous solubility compared to the cyclohexyl group in the target compound.
- Target Specificity : Increased steric bulk could enhance selectivity but limit broad-spectrum activity.
Complex Heterocyclic Ureas
Example :
- 1-[4-(4-Amino-5-oxopyrido[2,3-d]pyrimidin-8(5H)-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea: Molecular Weight: 458.37 g/mol Key Differences: Pyrido-pyrimidinone moiety introduces planar heteroaromaticity, likely influencing DNA/RNA binding () .
Comparative Analysis :
- Bioactivity : The target compound’s simpler structure may lack the kinase or nucleic acid interactions seen in this analog.
- Synthetic Complexity : Multi-step synthesis required for heterocyclic systems increases production costs.
Preparation Methods
Synthesis of 2-Morpholin-4-YL-5-(Trifluoromethyl)Phenyl Isocyanate
The aryl amine precursor, 2-morpholin-4-yl-5-(trifluoromethyl)aniline, is treated with phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate) in an inert solvent (e.g., dichloromethane) under controlled conditions. Triphosgene is often preferred due to its solid state and reduced volatility. The reaction is typically conducted at 0–5°C with a base (e.g., triethylamine) to scavenge HCl:
$$
\text{Ar-NH}2 + \text{Cl}3\text{C-O-C(O)-O-CCl}_3 \rightarrow \text{Ar-NCO} + 3 \text{HCl} + \text{byproducts}
$$
The resulting isocyanate is highly reactive and must be used immediately.
Urea Formation via Aminolysis
Cyclohexylamine is introduced to the isocyanate intermediate in stoichiometric amounts. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming the urea linkage:
$$
\text{Ar-NCO} + \text{Cyclohexyl-NH}_2 \rightarrow \text{Ar-NH-C(O)-NH-Cyclohexyl}
$$
Key Conditions :
- Solvent: Dichloromethane, tetrahydrofuran, or ethyl acetate.
- Temperature: 0–25°C.
- Yield: 60–85%, depending on purity of intermediates.
Advantages : High atom economy and scalability.
Limitations : Handling hazardous phosgene derivatives requires specialized equipment.
N,N′-Carbonyldiimidazole (CDI)-Mediated Coupling
CDI serves as a phosgene substitute, enabling safer urea synthesis under mild conditions. This method involves activating one amine as an imidazolide intermediate, which subsequently reacts with the second amine:
Imidazolide Formation
2-Morpholin-4-yl-5-(trifluoromethyl)aniline reacts with CDI in anhydrous tetrahydrofuran (THF) at room temperature:
$$
\text{Ar-NH}2 + \text{C}3\text{H}3\text{N}2\text{CO} \rightarrow \text{Ar-NH-C(O)-Imidazole} + \text{Imidazole}
$$
Urea Formation
Cyclohexylamine is added to the imidazolide intermediate, displacing imidazole and forming the urea bond:
$$
\text{Ar-NH-C(O)-Imidazole} + \text{Cyclohexyl-NH}_2 \rightarrow \text{Ar-NH-C(O)-NH-Cyclohexyl} + \text{Imidazole}
$$
Key Conditions :
Advantages : Avoids toxic phosgene; imidazole byproduct is easily removed.
Aqueous-Phase Synthesis Using CDI
A recent advancement involves conducting the reaction in water, leveraging the low solubility of the final urea product to drive precipitation.
Protocol
- Step 1 : 2-Morpholin-4-yl-5-(trifluoromethyl)aniline and CDI are stirred in water at 50°C for 2 hours to form the imidazolide intermediate.
- Step 2 : Cyclohexylamine is added, and the mixture is stirred for an additional 4 hours.
- Step 3 : The product precipitates and is isolated via filtration, yielding >95% purity without chromatography.
Key Conditions :
- No organic solvent required.
- Yield: 65–75%.
Advantages : Environmentally friendly; simplifies purification.
Carbamoylimidazolium Salt Strategy
Batey’s method employs carbamoylimidazolium salts as electrophilic carbamoyl transfer agents.
Salt Synthesis
2-Morpholin-4-yl-5-(trifluoromethyl)aniline reacts with CDI, followed by alkylation with methyl iodide to form the imidazolium salt:
$$
\text{Ar-NH}2 + \text{CDI} \rightarrow \text{Ar-NH-C(O)-Imidazole} \xrightarrow{\text{CH}3\text{I}} \text{Ar-NH-C(O)-Imidazolium}^+ \text{I}^-
$$
Urea Formation
The salt reacts with cyclohexylamine in the presence of triethylamine:
$$
\text{Ar-NH-C(O)-Imidazolium}^+ + \text{Cyclohexyl-NH}_2 \rightarrow \text{Ar-NH-C(O)-NH-Cyclohexyl} + \text{N-Methylimidazole}
$$
Key Conditions :
Advantages : High yields; tolerates diverse amines.
Comparative Analysis of Methods
| Method | Reagents | Yield (%) | Safety | Purification |
|---|---|---|---|---|
| Phosgene/Triphosgene | COCl₂, Triphosgene | 60–85 | Hazardous | Column Chromatography |
| CDI-Mediated | CDI | 70–90 | Safe | Recrystallization |
| Aqueous CDI | CDI, H₂O | 65–75 | Safe | Filtration |
| Carbamoylimidazolium Salt | CDI, CH₃I | 80–88 | Moderate | Acid-Base Extraction |
Industrial-Scale Considerations
For large-scale production, the CDI-mediated and aqueous-phase methods are favored due to their safety profiles and reduced reliance on hazardous reagents. Continuous flow reactors have been proposed to enhance efficiency in isocyanate-based routes.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 1-(cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea and related arylurea derivatives?
- Methodology : The compound is synthesized via a carbamate intermediate using nucleophilic substitution. For example, phenyl carbamates react with cyclohexylamine derivatives in dry pyridine to form the urea linkage. Key steps include optimizing reaction time (e.g., 24–48 hours) and stoichiometry (1:1 amine-to-carbamate ratio) to achieve yields >80% .
- Characterization : Confirmation of structure is done via H/C NMR (e.g., δ 9.11 ppm for urea NH in DMSO-), LC-MS for molecular ion detection, and elemental analysis .
Q. How do substituents on the cyclohexyl and aryl groups influence the compound’s solubility and crystallinity?
- Methodology : Substituent effects are studied by comparing analogs with trifluoromethyl (electron-withdrawing) vs. morpholinyl (electron-donating) groups. Polar groups like morpholine enhance solubility in polar aprotic solvents (e.g., DMSO), while trifluoromethyl groups reduce crystallinity, necessitating recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. What computational methods are used to predict the binding affinity of this urea derivative to biological targets (e.g., kinases)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are applied to model interactions with kinase ATP-binding pockets. Key parameters include scoring functions for hydrogen bonding (urea NH to backbone carbonyls) and hydrophobic interactions (cyclohexyl/trifluoromethyl groups with nonpolar residues) .
- Validation : Experimental IC values from kinase inhibition assays (e.g., HTRF-based) validate computational predictions .
Q. How does the presence of morpholine and trifluoromethyl groups affect the compound’s metabolic stability in vitro?
- Methodology : Stability is assessed using liver microsomes (human/rat) with LC-MS/MS quantification. Morpholine enhances metabolic resistance due to steric hindrance, while trifluoromethyl groups reduce oxidative metabolism (CYP3A4-mediated) by electron withdrawal .
Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies in kinase inhibition?
- Case Study : Replacing morpholine with piperazine (e.g., in Sorafenib analogs) increases selectivity for Raf kinases but reduces solubility. Trifluoromethyl substitution at the aryl 5-position improves target affinity by 10-fold compared to chloro analogs .
- Data Sources : Crystallographic data (PDB IDs 3HEG, 4ASD) guide rational modifications .
Q. How can contradictions in reported biological activities (e.g., insecticidal vs. anticancer effects) be resolved?
- Analysis : Divergent activities arise from target promiscuity. For example, urea derivatives inhibit both insect chitin synthase (EC 2.4.1.16) and human VEGFR2 (KDR), confirmed via RNAi knockdown and isoform-specific inhibitors .
- Mitigation : Use orthogonal assays (e.g., SPR for binding kinetics, cellular proliferation assays) to disentangle off-target effects .
Experimental Design Considerations
Q. What in vitro assays are recommended for evaluating this compound’s potential as a kinase inhibitor?
- Protocols :
Enzyme Assays : HTRF kinase kits (Cisbio) with ATP concentrations near .
Cellular Assays : Phospho-ERK/MEK ELISA in cancer cell lines (e.g., A549, HepG2) .
Counter-Screens : Test against non-target kinases (e.g., PKA, PKC) to assess selectivity .
Q. How can the compound’s pharmacokinetic profile be optimized for in vivo studies?
- Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
